Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol
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Overview
Description
Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol is a chiral compound featuring a cyclobutane ring substituted with an amino group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridinyl-substituted cyclobutanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1s,3s)-3-methyl-1-(pyridin-2-yl)cyclobutan-1-ol
- (1s,3s)-3-(Methylamino)cyclobutan-1-ol
Uniqueness
Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-1-pyridin-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H12N2O/c10-7-5-9(12,6-7)8-3-1-2-4-11-8/h1-4,7,12H,5-6,10H2 |
InChI Key |
OORFUVUPFQQLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=N2)O)N |
Origin of Product |
United States |
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